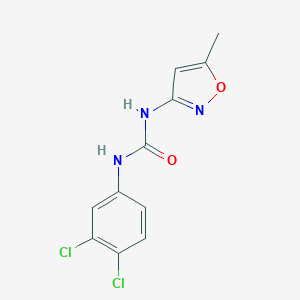
1-(3,4-Dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of dichlorophenyl and isoxazolyl groups in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)urea typically involves the reaction of 3,4-dichloroaniline with 5-methylisoxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the isoxazolyl group can modulate the compound’s reactivity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)carbamate: Similar structure but with a carbamate group instead of the urea group.
Uniqueness
N-(3,4-dichlorophenyl)-N’-(5-methyl-3-isoxazolyl)urea is unique due to its specific combination of dichlorophenyl and isoxazolyl groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with targeted activities.
Properties
CAS No. |
55808-50-9 |
|---|---|
Molecular Formula |
C11H9Cl2N3O2 |
Molecular Weight |
286.11g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-6-4-10(16-18-6)15-11(17)14-7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H2,14,15,16,17) |
InChI Key |
JZYMICAMXHNNBK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2-bromo-3,6-dimethoxybenzylidene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B515334.png)
![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3-chlorophenoxy)acetyl]oxime](/img/structure/B515335.png)
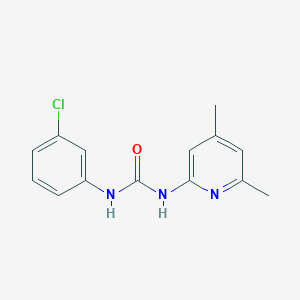
![Ethyl 5-(diethylcarbamoyl)-4-methyl-2-{[(undecafluorocyclohexyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B515338.png)
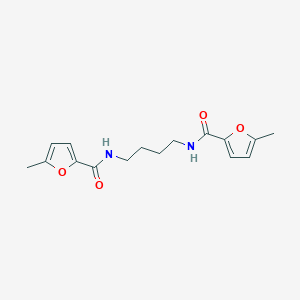
![2-(3,4-dimethoxyphenyl)-N-[4-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)cyclohexyl]-4-quinolinecarboxamide](/img/structure/B515341.png)
![N'-[phenyl(3-pyridinyl)methylene]dodecanohydrazide](/img/structure/B515343.png)
![2-[(4-bromobenzyl)oxy]benzaldehyde O-[3-(3,4-dimethoxyphenyl)acryloyl]oxime](/img/structure/B515347.png)
![5-methyl-N-(4-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}phenyl)-3-phenyl-4-isoxazolecarboxamide](/img/structure/B515349.png)
![N'-[(E)-(pentafluorophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B515351.png)
![N-(3-ETHYLPHENYL)-3-({2-[(3-ETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B515352.png)
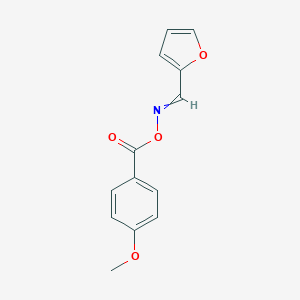
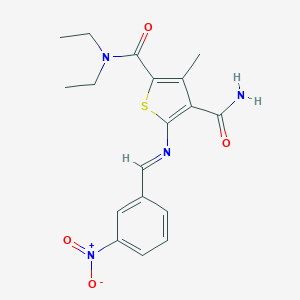
![3,3'-sulfanediylbis[N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide]](/img/structure/B515355.png)
